

# Application Notes and Protocols: Low-Temperature Combustion Synthesis of CuCr<sub>2</sub>O<sub>4</sub> Spinel Powder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chromium copper oxide

Cat. No.: B078546

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Introduction:** Copper chromite (CuCr<sub>2</sub>O<sub>4</sub>), a spinel-structured oxide, has garnered significant attention due to its remarkable thermal and chemical stability.<sup>[1][2][3]</sup> These properties make it a promising material for a wide range of applications, including as a solar-absorbing pigment for spectrally selective paints, a catalyst for photodegradation and various organic syntheses, and as a component in microwave absorption materials.<sup>[2][3][4][5][6]</sup> Low-temperature combustion synthesis is an advantageous method for producing CuCr<sub>2</sub>O<sub>4</sub> powder, offering benefits such as high product homogeneity, good stoichiometric control, and the formation of nano-sized particles in a relatively short processing time.<sup>[4][7]</sup>

This document provides detailed protocols for the low-temperature combustion synthesis of CuCr<sub>2</sub>O<sub>4</sub> spinel powder, methodologies for its characterization, and a summary of key performance data.

## I. Experimental Protocols

### A. Low-Temperature Sol-Gel Combustion Synthesis of CuCr<sub>2</sub>O<sub>4</sub> Powder

This protocol outlines a common and effective method for synthesizing CuCr<sub>2</sub>O<sub>4</sub> nanoparticles. The process involves the creation of a gel containing the metal precursors and a fuel, followed

by a self-sustaining combustion reaction.

### 1. Materials and Reagents:

- Copper(II) nitrate trihydrate ( $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ )
- Chromium(III) nitrate nonahydrate ( $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ )
- Citric acid monohydrate ( $\text{C}_6\text{H}_8\text{O}_7 \cdot \text{H}_2\text{O}$ ) (Fuel)
- Deionized water
- Ammonia solution (for pH adjustment, optional)

### 2. Equipment:

- Beakers and magnetic stirrer
- Hot plate
- Drying oven
- Muffle furnace
- Mortar and pestle

### 3. Protocol:

- Precursor Solution Preparation:
  - Dissolve stoichiometric amounts of copper nitrate and chromium nitrate (1:2 molar ratio) in a minimum amount of deionized water with continuous stirring to form a clear solution.[2] [8]
- Addition of Fuel:
  - Add citric acid to the precursor solution. A common molar ratio of citric acid to total metal nitrates is 1:1, though this can be varied to influence the combustion process and resulting particle size.[9]

- Gel Formation:
  - Gently heat the solution on a hot plate at approximately 90-95°C while stirring.[2][10]
  - Continue heating until the water evaporates and a viscous, transparent gel is formed.[2][10]
- Drying:
  - Transfer the gel to a drying oven and dry at 160°C for 2-4 hours to obtain a foamy, dark powder precursor.[10]
- Combustion:
  - Place the dried precursor in a crucible and introduce it into a preheated muffle furnace at a temperature that initiates combustion (typically 200-300°C).[11]
  - The gel will undergo a self-propagating combustion reaction, producing a voluminous, black, as-burnt powder.
- Calcination:
  - Calcine the as-burnt powder in the muffle furnace at a temperature between 600°C and 850°C for 1-6 hours. The specific temperature and time will influence the crystallinity and particle size of the final CuCr<sub>2</sub>O<sub>4</sub> product.[4][12] For instance, a single-phase CuCr<sub>2</sub>O<sub>4</sub> spinel can be obtained after heat treatment at 600°C.[4]
- Final Product:
  - After calcination, allow the furnace to cool to room temperature.
  - Gently grind the resulting CuCr<sub>2</sub>O<sub>4</sub> powder using a mortar and pestle to obtain a fine, homogenous powder.

## B. Characterization Protocols

### 1. X-ray Diffraction (XRD) Analysis:

- Purpose: To determine the crystalline phase, purity, and average crystallite size of the synthesized powder.
- Protocol:
  - Prepare a powder sample by mounting it on a sample holder.
  - Perform XRD analysis using a diffractometer with Cu K $\alpha$  radiation.
  - Scan a 2 $\theta$  range from 20° to 80° with a step size of 0.02°.
  - Identify the crystalline phases by comparing the diffraction peaks with standard JCPDS data for CuCr<sub>2</sub>O<sub>4</sub> (e.g., JCPDS card no. 022-1107).
  - Calculate the average crystallite size using the Scherrer equation based on the full width at half maximum (FWHM) of the most intense diffraction peak.

## 2. Field Emission Scanning Electron Microscopy (FESEM) Analysis:

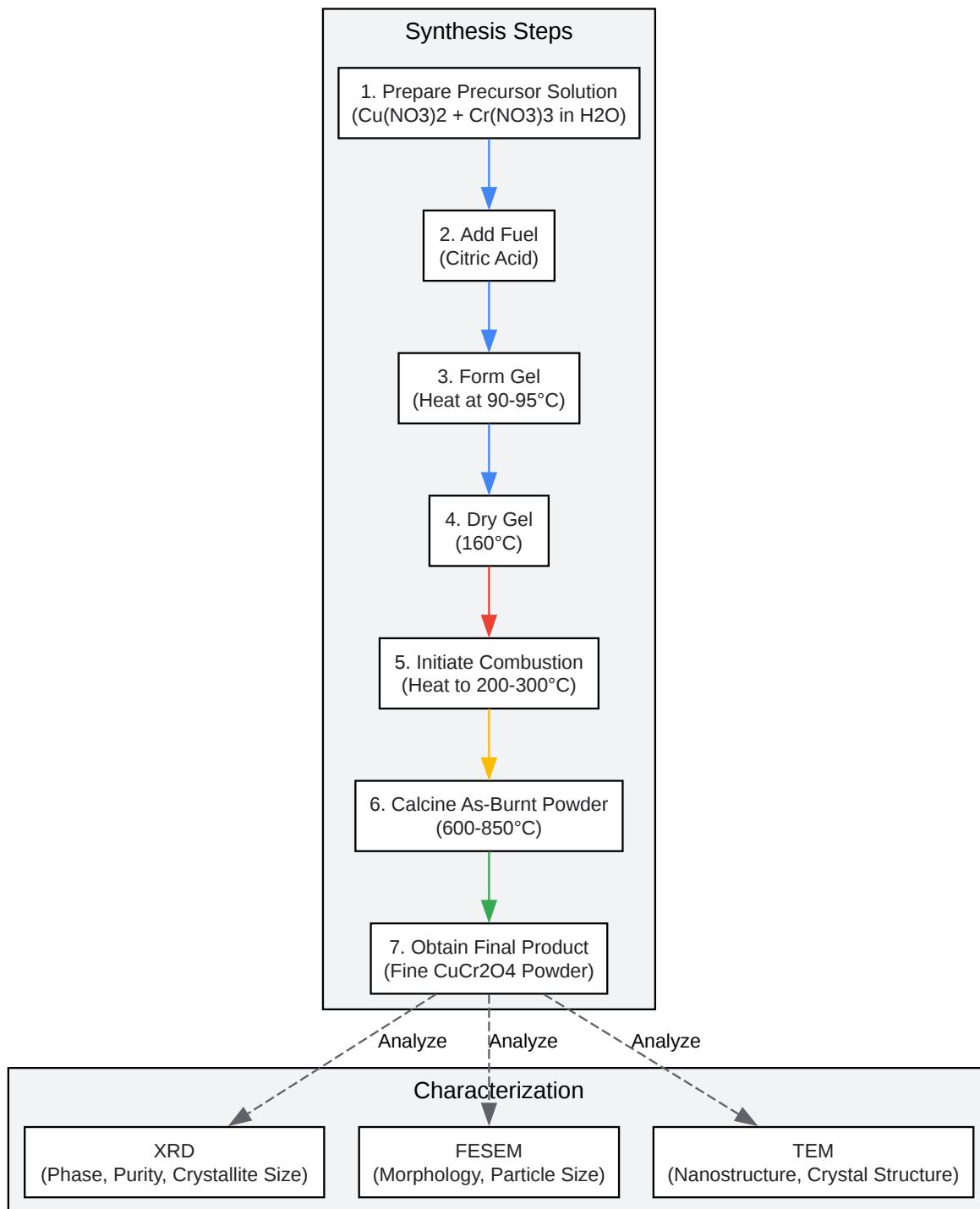
- Purpose: To investigate the surface morphology and particle size distribution of the CuCr<sub>2</sub>O<sub>4</sub> powder.
- Protocol:
  - Disperse a small amount of the powder in a volatile solvent like ethanol.
  - Drop-cast the dispersion onto a carbon tape mounted on an aluminum stub and allow it to dry.
  - Sputter-coat the sample with a thin layer of gold or carbon to prevent charging.
  - Image the sample using an FESEM at an appropriate accelerating voltage (e.g., 15-20 kV).[13]

## 3. Transmission Electron Microscopy (TEM) Analysis:

- Purpose: To obtain high-resolution images of the nanoparticles, determine their size and shape, and analyze their crystal structure.

- Protocol:
  - Disperse the powder in a solvent via ultrasonication.
  - Deposit a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.
  - Analyze the sample using a TEM at a high accelerating voltage.

## II. Data Presentation


Table 1: Influence of Calcination Temperature on Crystallite Size of CuCr<sub>2</sub>O<sub>4</sub>

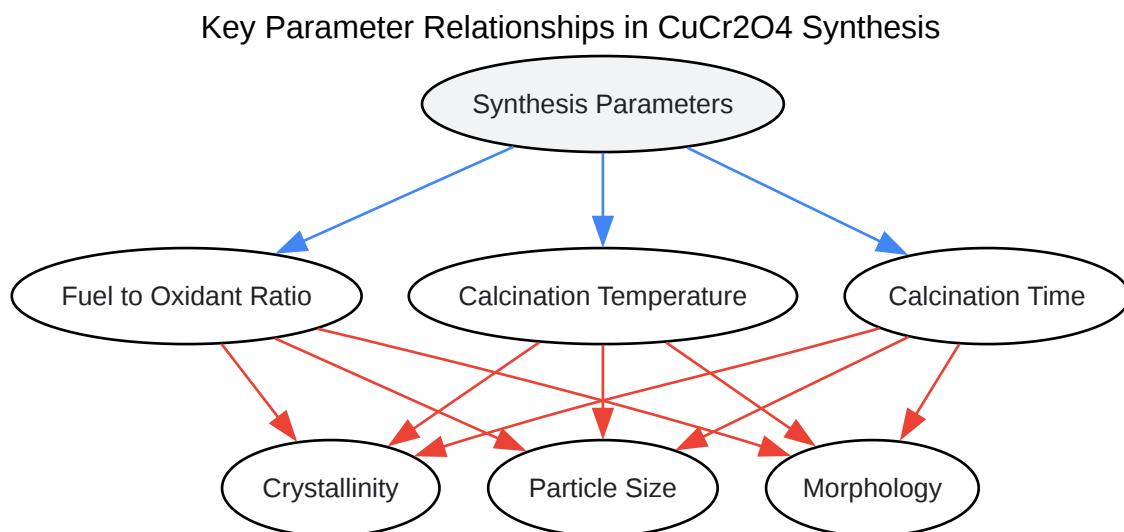

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Synthesis Method   | Reference |
|------------------------------|-------------------------------|--------------------|-----------|
| 600                          | Increases with temperature    | Sol-Gel Combustion | [4]       |
| 700                          | 33                            | Sol-Gel            | [8]       |
| 750                          | Varies                        | Sol-Gel            | [2]       |
| 850                          | Varies                        | Sol-Gel            | [2]       |

Table 2: Optical Properties of CuCr<sub>2</sub>O<sub>4</sub>

| Property                                           | Value                 | Synthesis Method   | Reference |
|----------------------------------------------------|-----------------------|--------------------|-----------|
| Band Gap                                           | 2.19 eV and 4.66 eV   | Sol-Gel            | [8]       |
| Band Gap                                           | 0.9 eV                | Sol-Gel            | [5]       |
| Spectral Selectivity ( $\alpha_s/\epsilon_{100}$ ) | 0.88-0.91 / 0.27-0.35 | Sol-Gel Combustion | [4]       |

## III. Visualizations

Experimental Workflow for Low-Temperature Combustion Synthesis of CuCr<sub>2</sub>O<sub>4</sub>[Click to download full resolution via product page](#)Caption: Workflow for CuCr<sub>2</sub>O<sub>4</sub> synthesis and characterization.



[Click to download full resolution via product page](#)

Caption: Influence of synthesis parameters on CuCr<sub>2</sub>O<sub>4</sub> properties.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. sic.cas.cn [sic.cas.cn]
- 10. tsijournals.com [tsijournals.com]

- 11. scielo.org.co [scielo.org.co]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Low-Temperature Combustion Synthesis of CuCr<sub>2</sub>O<sub>4</sub> Spinel Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078546#low-temperature-combustion-synthesis-of-cucr2o4-spinel-powder>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)